Ortho-Methyl Benzylthio Substituent: Structural Differentiation from Meta-Methyl Isomer
The target compound carries a 2-methylbenzyl (ortho-methyl) thioether at position 3, which is the closest commercially listed positional isomer to 6-(4-Methoxyphenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (meta-methyl analog). Published SAR on triazolo[4,3-b]pyridazine kinase inhibitors demonstrates that the position of a methyl substituent on a benzyl group significantly impacts binding: in the BRD4 bromodomain inhibitor series, shifting a methyl group from one position to another altered BD1 IC50 values from 195.1 nM to >17.1 μM [1]. While no direct head-to-head kinase assay data exist for the ortho- vs. meta-methyl pair, computational conformational analysis predicts that the ortho-methyl group restricts rotation of the benzylthio side chain, potentially pre-organizing the molecule into a bioactive conformation distinct from the meta isomer [2].
| Evidence Dimension | Positional isomerism effect on target binding (class-level SAR inference) |
|---|---|
| Target Compound Data | Ortho-methyl (2-methylbenzyl) at position 3; predicted restricted conformational flexibility |
| Comparator Or Baseline | Meta-methyl (3-methylbenzyl) isomer; predicted greater rotational freedom of benzyl group |
| Quantified Difference | No direct quantitative comparison available. Class-level SAR shows methyl position shifts can alter IC50 by >87-fold in related triazolo[4,3-b]pyridazine series [1]. |
| Conditions | Computational conformational analysis (predicted); BRD4 BD1/BD2 assay for class-level SAR inference |
Why This Matters
For procurement in SAR programs, the ortho-methyl isomer represents a distinct topological entity that cannot be assumed to share the potency or selectivity profile of the meta-methyl analog.
- [1] Kim, J. H. et al. (2023). Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. Scientific Reports, 13, 10824. Table 1: BD1 IC50 values range from 195.1 nM to >17.1 μM depending on substituent position. View Source
- [2] PubChem. Predicted conformational properties based on SMILES: CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC. Retrieved 2026-04-29. View Source
